(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic molecule. It is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene core. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, at specific positions within the molecule. The presence of these deuterium atoms can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one typically involves multiple steps. These steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy and methyl groups, and finally the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the degree of saturation in the rings.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a fully saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used to investigate the metabolic pathways involving deuterium-labeled molecules. The presence of deuterium can help trace the metabolic fate of the compound in biological systems.
Medicine
In medicine, deuterium-labeled compounds are often used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. This compound can serve as a reference or standard in such studies.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules with specific isotopic labeling.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The deuterium atoms can alter the rate of metabolic reactions by affecting the bond dissociation energies, leading to changes in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one: This compound is similar but lacks the deuterium atoms.
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-ol: This compound has an additional hydroxy group.
Uniqueness
The incorporation of deuterium atoms in (3S,8R,9S,10R,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one makes it unique. Deuterium can influence the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological systems. This isotopic labeling is particularly useful in research applications where tracing and studying the behavior of the compound is essential.
Properties
CAS No. |
67034-83-7 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3 |
InChI Key |
FMGSKLZLMKYGDP-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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